Cas no 1236302-37-6 (benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate)

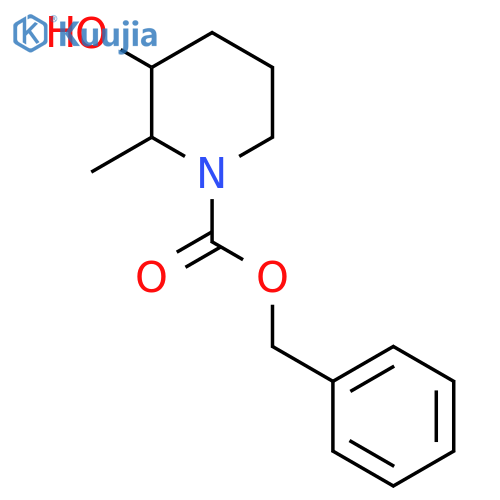

1236302-37-6 structure

商品名:benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate

CAS番号:1236302-37-6

MF:C14H19NO3

メガワット:249.305564165115

MDL:MFCD30197924

CID:5613757

PubChem ID:59438484

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-3254114

- SCHEMBL3011829

- benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate

- 1236302-37-6

- 3-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester

- SLYQEJBYVKKBNK-UHFFFAOYSA-N

-

- MDL: MFCD30197924

- インチ: 1S/C14H19NO3/c1-11-13(16)8-5-9-15(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13,16H,5,8-10H2,1H3

- InChIKey: SLYQEJBYVKKBNK-UHFFFAOYSA-N

- ほほえんだ: OC1CCCN(C(=O)OCC2C=CC=CC=2)C1C

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 49.8Ų

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3254114-0.5g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 0.5g |

$739.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-1.0g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-3254114-0.25g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 0.25g |

$708.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-1g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 1g |

$770.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-5g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 5g |

$2235.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-0.05g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 0.05g |

$647.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-0.1g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 0.1g |

$678.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-2.5g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 2.5g |

$1509.0 | 2023-09-04 | ||

| Enamine | EN300-3254114-10g |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |

1236302-37-6 | 10g |

$3315.0 | 2023-09-04 |

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1236302-37-6 (benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量